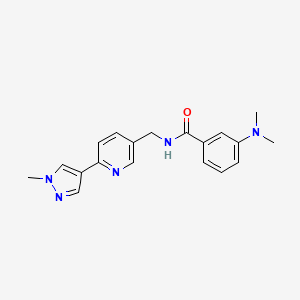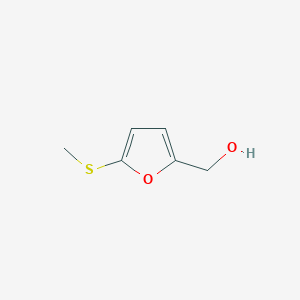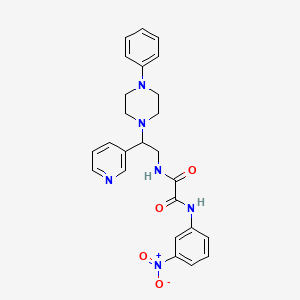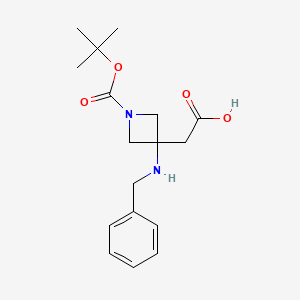![molecular formula C15H15NO4S B3016297 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-92-5](/img/structure/B3016297.png)
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Uricosuric Agents
4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid, and similar compounds, show promise as uricosuric agents for treating gout and gouty arthritis. These compounds are synthesized by treating halosulfonylbenzoic acid with primary or secondary amines (Sarbanes, 2002).
Inducing Stress Tolerance in Plants
Related compounds like benzoic acid and sulfosalicylic acid have been effective in inducing tolerance to multiple stresses such as heat, drought, and chilling in plants. The structural portion common to these molecules, including this compound, is likely responsible for this tolerance (Senaratna et al., 2004).
Inhibition of Carbonic Anhydrase
Benzamides incorporating 4-sulfamoyl moieties, akin to this compound, have been found to inhibit carbonic anhydrase isozymes, such as hCA II, VII, and IX. These compounds display potential in treating conditions related to these enzymes (Abdoli et al., 2018).
Synthesis and Configurations
The synthesis of enantiomerically pure derivatives of this compound has been achieved. Understanding these configurations can be crucial for pharmaceutical applications and research (Jonas et al., 1987).
Amino Acid Derivatives
The creation of new amino acid derivatives based on similar sulfonamide structures has been explored. These derivatives have potential in various biochemical and pharmaceutical applications (Riabchenko et al., 2020).
Supramolecular Liquid Crystals
This compound-related compounds have been used to investigate the extent and stability of supramolecular liquid crystal phases, which are essential in advanced materials science (Naoum et al., 2010).
作用機序
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Similar compounds are known to induce changes at the molecular level, such as the ubiquitination and proteasomal degradation of certain proteins .
特性
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)16-21(19,20)14-9-12(15(17)18)8-7-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFYVUXTDCCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine hydrochloride](/img/structure/B3016214.png)

![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)





![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)
![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)
